(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine
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Overview
Description
(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-furylcarbaldehyde.
Formation of 3-Cyanofuran: 3-furylcarbaldehyde is converted to 3-cyanofuran through a series of reactions.
Formation of 3-Acetylfuran: 3-cyanofuran is then transformed into 3-acetylfuran.
Reduction: The oxime or methylimine of 3-acetylfuran is reduced to yield 3-substituted furylethylamines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furylethylamines and their derivatives .
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Furyl)ethylamine: Similar structure but lacks the trifluoromethyl group.
3-(2-Furyl)acrylic acid: Contains a furan ring but differs in functional groups and overall structure.
Uniqueness
(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H6F3NO |
---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m1/s1 |
InChI Key |
OEXSFLKKUFUVBS-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC=C1[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=COC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
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